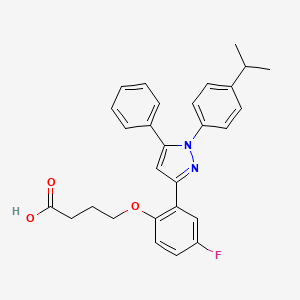![molecular formula C16H20N2O2 B14082757 N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)
N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide is a chemical compound with a complex structure that includes a cyclohexylidene ring and a benzohydrazide moiety
Métodos De Preparación
The synthesis of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 2-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency .
Análisis De Reacciones Químicas
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effects .
Comparación Con Compuestos Similares
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide can be compared with other similar compounds such as:
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-iodobenzohydrazide: This compound has a similar structure but includes an iodine atom, which may alter its chemical properties and reactivity.
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-[(4-ethoxyphenyl)amino]acetohydrazide: This compound has an additional ethoxyphenyl group, which can influence its biological activity and applications.
N’-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-methylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-4-5-7-14(11)15(20)18-17-12-8-13(19)10-16(2,3)9-12/h4-7H,8-10H2,1-3H3,(H,18,20)/b17-12+ |
Clave InChI |
JNNZBOHYWFDFBB-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C/2\CC(=O)CC(C2)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=C2CC(=O)CC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


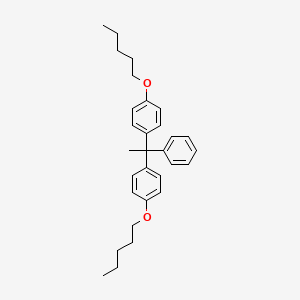
![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
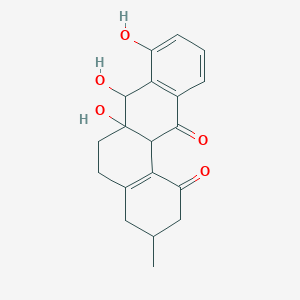
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
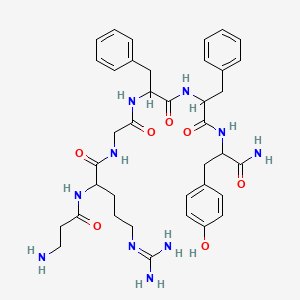

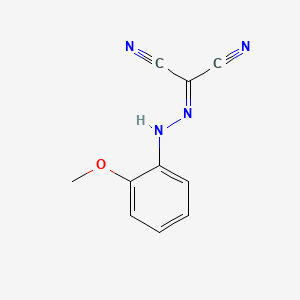
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
